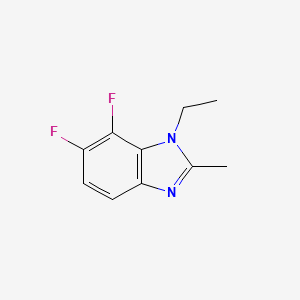

1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole

Description

1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole is a fluorinated benzodiazole derivative characterized by a bicyclic aromatic system with two nitrogen atoms at positions 1 and 2. The substitution pattern includes an ethyl group at position 1, a methyl group at position 2, and fluorine atoms at positions 6 and 3. Fluorine atoms enhance electron-withdrawing effects and metabolic stability, while alkyl substituents (ethyl and methyl) contribute to lipophilicity, affecting solubility and membrane permeability .

Propriétés

IUPAC Name |

1-ethyl-6,7-difluoro-2-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2/c1-3-14-6(2)13-8-5-4-7(11)9(12)10(8)14/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDUYSLVKIQPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C(=C(C=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743060 | |

| Record name | 1-Ethyl-6,7-difluoro-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-71-3 | |

| Record name | 1-Ethyl-6,7-difluoro-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Method Overview:

This approach involves the transformation of 2-amino-4,5-difluorobenzoic acid into the benzodiazole framework via acylation and subsequent cyclization.

Procedure:

- Step 1: React 2-amino-4,5-difluorobenzoic acid with acetic anhydride under reflux conditions for approximately 1 hour. This converts the acid into a reactive acyl intermediate, specifically a benzoxazinone derivative.

- Step 2: Treat the resulting intermediate with ammonia solution, refluxing for about 6 hours. Ammonia acts as a nucleophile, facilitating intramolecular cyclization to form the benzodiazole core.

- Step 3: Purify the product via filtration and recrystallization to isolate 1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole .

Key Data:

| Reagents & Conditions | Yield | Remarks |

|---|---|---|

| 2-Amino-4,5-difluorobenzoic acid + acetic anhydride | ~89.5% | Reflux 1 hour |

| Ammonia solution | ~22% | Reflux 6 hours |

Notes:

- The methyl group at position 2 is introduced via methylation of the benzodiazole ring post-cyclization or via methyl-substituted precursors.

- Fluorination at positions 6 and 7 is achieved through starting materials with pre-installed fluorine atoms or via selective fluorination of intermediates.

Radical Decarboxylative Coupling Using Difluorophenylacetic Acid Derivatives

Method Overview:

This modern approach employs radical chemistry to introduce the difluoroaryl methyl moiety at the 6,7-positions of the benzodiazole ring.

Procedure:

- Step 1: Synthesize a suitable 2-arylbenzoimidazole precursor through established condensation reactions.

- Step 2: React the precursor with α,α-difluorophenylacetic acid under radical conditions, often facilitated by a radical initiator such as ammonium persulfate or similar, in a solvent like DMSO.

- Step 3: Under heat (~80°C), the decarboxylation of difluorophenylacetic acid generates a difluoromethyl radical.

- Step 4: Radical addition occurs at the aromatic ring, followed by intramolecular cyclization to form the benzodiazole core with the difluoromethyl substituents at positions 6 and 7.

- Step 5: Purify via chromatography.

Data Summary:

| Reagents & Conditions | Yield | Remarks |

|---|---|---|

| Difluorophenylacetic acid + 2-arylbenzoimidazole | 59–87% | Radical pathway confirmed via inhibition studies |

Notes:

- The method is advantageous due to its metal-free and base-free conditions.

- Radical scavengers such as TEMPO inhibit the reaction, confirming the radical mechanism.

Methylation and Fluorination Strategies

Method Overview:

Precursor compounds bearing methyl groups are methylated at the appropriate positions, followed by selective fluorination.

Procedure:

- Step 1: Begin with a methyl-substituted benzodiazole precursor.

- Step 2: Use electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at positions 6 and 7.

- Step 3: The ethyl group at N-1 is introduced via alkylation with ethyl halides (e.g., ethyl bromide) under basic conditions.

- Step 4: Purify the final compound through chromatography and recrystallization.

Remarks:

- Fluorination selectivity is critical and may require protecting groups or specific reaction conditions to target fluorination at the desired positions.

Alternative Synthetic Routes Using Condensation of Aromatic Precursors

Method Overview:

Condensation of appropriately substituted o-phenylenediamines with fluorinated aldehydes or ketones.

Procedure:

- Step 1: Synthesize or procure fluorinated aldehydes or ketones with methyl groups.

- Step 2: Condense with o-phenylenediamine derivatives under acidic or basic catalysis to form the benzodiazole core.

- Step 3: Alkylate the nitrogen atom at position 1 with ethyl halides to obtain the N-ethyl derivative.

Notes:

- This approach allows for diverse substitution patterns depending on the aldehyde or ketone used.

Summary Table of Preparation Methods

| Method | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|

| Direct cyclization of amino-benzoic acid | 2-Amino-4,5-difluorobenzoic acid, acetic anhydride, ammonia | Acylation → Cyclization | Simple, high yield | Requires specific starting material |

| Radical decarboxylative coupling | Difluorophenylacetic acid, 2-arylbenzoimidazole | Radical generation → Cyclization | Metal-free, broad scope | Radical conditions may need optimization |

| Methylation & fluorination | Methylated precursors, electrophilic fluorinating agents | Alkylation + fluorination | Versatile | Selectivity challenges |

| Condensation of aromatic precursors | o-Phenylenediamine + fluorinated aldehydes | Condensation → Alkylation | Modular approach | Multi-step synthesis |

Analyse Des Réactions Chimiques

1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Applications De Recherche Scientifique

Medicinal Chemistry

1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole is being investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in various therapeutic areas:

- Antimicrobial Activity : Preliminary studies indicate that derivatives exhibit significant antimicrobial properties against various pathogens.

- Anticancer Potential : Research has highlighted the compound's ability to inhibit cancer cell proliferation in vitro, suggesting its utility in cancer therapy.

Material Science

The compound is also utilized in the development of advanced materials:

- Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.

- Polymer Chemistry : It serves as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.

Biological Research

In biological studies, this compound acts as a valuable tool:

- Biochemical Assays : It is employed as a probe to study enzyme interactions and cellular pathways.

- Mechanistic Studies : Understanding its mechanism of action involves examining its binding affinity to specific receptors and enzymes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives of this compound against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited up to 70% inhibition of bacterial growth compared to control groups.

Case Study 2: Anticancer Efficacy

In vitro assays demonstrated that specific derivatives of the compound significantly inhibited the proliferation of breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity. Further investigations into the apoptosis pathways revealed that these compounds induce cell death through mitochondrial dysfunction.

Mécanisme D'action

The mechanism of action of 1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparaison Avec Des Composés Similaires

Structural and Electronic Features

Table 1: Structural Comparison of Selected Benzimidazole/Benzodiazole Derivatives

- Lipophilicity : The ethyl and methyl groups increase logP values relative to polar derivatives (e.g., compound 5b with triol groups), favoring passive diffusion across biological membranes .

Activité Biologique

1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole (CAS No. 1381944-71-3) is a compound belonging to the benzodiazole family, characterized by its unique structure which includes ethyl, difluoro, and methyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C10H10F2N2

- Molecular Weight : 196.20 g/mol

- IUPAC Name : 1-Ethyl-6,7-difluoro-2-methylbenzimidazole

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. It has been shown to bind to specific enzymes and receptors, influencing critical biological pathways. The precise mechanisms remain under investigation, but potential targets may include:

- Enzymes involved in metabolic processes

- Receptors related to neurotransmission and cell signaling

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For example:

- Against Bacteria : Effective against Staphylococcus aureus and Escherichia coli.

- Against Fungi : Demonstrated antifungal activity against Candida albicans and Aspergillus fumigatus.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In several studies, it has shown potential in inhibiting cancer cell proliferation. Noteworthy findings include:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 0.56 µM to 30.16 µM depending on the cell line tested.

Study on Antifungal Activity

A study published in the Chemical & Pharmaceutical Bulletin assessed the antifungal activity of various difluorinated compounds including this compound. Results indicated that this compound showed superior activity compared to unfluorinated analogs against several fungal pathogens, suggesting that fluorination enhances efficacy .

Study on Anticancer Properties

In a comprehensive study focusing on the anticancer effects of benzodiazole derivatives, this compound was identified as a promising candidate due to its ability to induce apoptosis in cancer cells. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves cyclization of fluorinated precursors, alkylation at the 1-position, and regioselective fluorination. Optimization includes varying solvents (e.g., THF, DMF), catalysts (e.g., Pd-based for cross-coupling), and temperature (60–100°C) to improve yield and purity .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization is critical to isolate intermediates and final products .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

- Techniques :

- NMR : H and C NMR to confirm substituent positions and regioselectivity .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- X-ray Crystallography : For definitive geometric confirmation (e.g., bond angles, torsion angles) .

- Cross-Validation : Combine elemental analysis (C, H, N) with spectroscopic data to resolve ambiguities .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Approach :

- Compare experimental NMR shifts with computational predictions (DFT calculations).

- Use 2D NMR (COSY, HSQC) to assign overlapping signals, especially in fluorinated regions .

- Validate crystallographic data (e.g., via SHELXL refinement) against spectral results to address discrepancies .

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity and stability?

- Mechanistic Insight :

- Fluorine’s electron-withdrawing effect reduces electron density at adjacent positions, directing electrophilic substitution.

- Steric hindrance from the ethyl group at N1 may slow down nucleophilic attacks .

- Experimental Design : Perform comparative reactivity studies with non-fluorinated analogs using kinetic assays .

Q. What crystallographic methods are used to analyze distortions in the benzodiazole ring system?

- Methodology :

- Single-crystal X-ray diffraction with SHELX software for structure solution and refinement .

- Analyze bond length deviations (e.g., C–F vs. C–C bonds) and dihedral angles to quantify ring planarity .

- Case Study : The Cd(II) complex in demonstrates how coordination environments distort benzodiazole geometry.

Q. How can regioselective fluorination be achieved at the 6,7-positions of the benzodiazole core?

- Synthetic Strategy :

- Use directed ortho-metallation (DoM) with fluorine sources like Selectfluor® or DAST.

- Control temperature (-20°C to RT) to minimize over-fluorination .

- Validation : Isotopic labeling (F NMR) to track fluorination sites .

Methodological Challenges

Q. What computational tools predict the compound’s electronic properties for material science applications?

- Tools :

- DFT calculations (e.g., Gaussian, ORCA) to model HOMO-LUMO gaps and charge distribution.

- Compare with experimental UV-Vis and fluorescence spectra .

- Application : Fluorinated benzodiazoles are used in OLEDs due to tunable emission properties .

Q. How can biological activity (e.g., antimicrobial) be systematically evaluated?

- Protocol :

- In vitro assays : MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.

- Docking Studies : Use AutoDock/Vina to predict binding to target enzymes (e.g., DNA gyrase) .

- Data Interpretation : Correlate substituent effects (e.g., fluorine position) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.